2,4-Difluoro-3-vinylbenzoic acid
Description
2,4-Difluoro-3-vinylbenzoic acid is a fluorinated benzoic acid derivative characterized by fluorine atoms at the 2- and 4-positions of the aromatic ring and a vinyl (-CH=CH₂) substituent at the 3-position. The vinyl group introduces unique electronic and steric effects, distinguishing it from other benzoic acid derivatives. Fluorine substituents enhance acidity and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical synthesis .
Properties
CAS No. |
871224-00-9 |
|---|---|
Molecular Formula |
C9H6F2O2 |
Molecular Weight |
184.14 g/mol |
IUPAC Name |
3-ethenyl-2,4-difluorobenzoic acid |
InChI |
InChI=1S/C9H6F2O2/c1-2-5-7(10)4-3-6(8(5)11)9(12)13/h2-4H,1H2,(H,12,13) |
InChI Key |
HRRIWMPGJOWSAW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC(=C1F)C(=O)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Substituent Effects
Table 1: Key Structural Analogs of 2,4-Difluoro-3-vinylbenzoic Acid
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| This compound | -F (2,4), -CH=CH₂ (3) | C₉H₆F₂O₂ | 188.14 | Conjugated vinyl group for reactivity |
| 2,4-Difluoro-3-methylbenzoic acid | -F (2,4), -CH₃ (3) | C₈H₆F₂O₂ | 172.13 | Methyl group enhances lipophilicity |
| 5-Bromo-2,4-difluorobenzoic acid | -F (2,4), -Br (5) | C₇H₃BrF₂O₂ | 253.00 | Bromine for cross-coupling reactions |
| 3,4-Difluoro-2-hydroxybenzoic acid | -F (3,4), -OH (2) | C₇H₄F₂O₃ | 186.10 | Hydroxyl group improves solubility |
| 3,5-Difluorobenzoic acid | -F (3,5) | C₇H₄F₂O₂ | 158.10 | Meta-fluorine alters electronic effects |
Key Observations :
- Substituent Position: The 2,4-difluoro configuration (vs. 3,5-difluoro in ) maximizes electron-withdrawing effects, increasing acidity (pKa ~1.5–2.5) compared to non-fluorinated analogs .
- Vinyl vs. In contrast, the methyl group in 2,4-difluoro-3-methylbenzoic acid improves lipophilicity, favoring membrane permeability in drug design .
- Bromo vs. Hydroxyl : Bromine () enables cross-coupling reactions (e.g., Suzuki-Miyaura), while hydroxyl groups () enhance solubility but reduce stability under acidic conditions .
Comparison :
- The vinyl-substituted analog may require palladium-catalyzed coupling (e.g., Heck reaction) for vinyl group introduction, which is more complex than bromination or methylation .
- highlights a 70% yield for a multi-step synthesis, whereas achieves >93% purity in a single-step process, emphasizing the trade-off between step count and efficiency .
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